(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5S3/c1-7-14-29-23-13-12-22(36(6,31)32)15-24(23)35-26(29)27-25(30)20-8-10-21(11-9-20)37(33,34)28(16-18(2)3)17-19(4)5/h7-13,15,18-19H,1,14,16-17H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYAQJEJCVJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a synthetic compound with a complex structure that includes a benzo[d]thiazole moiety, an allyl group, and a sulfamoyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 432.5 g/mol. The presence of the methylsulfonyl group enhances its solubility and reactivity, which are critical for its biological activity.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interaction with Cellular Targets : It is hypothesized that the compound interacts with various cellular receptors or pathways, potentially leading to apoptosis in cancer cells.
- Antimicrobial Action : Preliminary studies suggest that it could exhibit antimicrobial properties by disrupting microbial cell membranes.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Hormone-Receptor Positive |
| HeLa (Cervical Cancer) | 10 | Cervical Carcinoma |
| A549 (Lung Cancer) | 12 | Non-Small Cell Lung Cancer |
These results indicate that the compound has a promising potential as an anti-cancer agent, particularly in hormone-responsive cancers.
Antimicrobial Activity
The compound has also shown activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest its potential as a broad-spectrum antimicrobial agent.
Case Studies
- Case Study on Breast Cancer : A study conducted on MCF-7 cells treated with varying concentrations of the compound showed significant inhibition of cell growth and induction of apoptosis, confirmed by flow cytometry analysis.
- Antimicrobial Efficacy : In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria, showing effective inhibition and suggesting its utility in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Key Observations :
- The target compound’s diisobutylsulfamoyl group distinguishes it from simpler sulfonamide derivatives in (e.g., compounds [4–6]), which feature phenylsulfonyl groups.
- Unlike thiadiazole-based benzamides in (e.g., compound 6), the target’s benzothiazole core introduces a fused aromatic system, which may alter electronic properties and metabolic stability .
Spectral Comparisons
Infrared (IR) Spectroscopy
Insights :
- The absence of a C=O band in triazoles [7–9] (due to cyclization) contrasts with the persistent benzamide carbonyl (~1660–1680 cm⁻¹) in the target compound, confirming its uncyclized structure .
Research Findings and Implications
While direct data on the target compound are unavailable in the provided evidence, comparisons with analogs suggest:
Tautomer Stability : The benzothiazol-2(3H)-ylidene core may favor a thione tautomer (similar to triazoles [7–9]), as indicated by IR data .
Synthetic Complexity : The allyl and sulfamoyl groups necessitate multi-step synthesis, akin to the methodologies in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
